molecular formula C12H23FN2O2 B2554687 Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate CAS No. 1654772-83-4

Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate

Cat. No.: B2554687
CAS No.: 1654772-83-4
M. Wt: 246.326
InChI Key: PVBKOPJMQLVSIE-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate (CAS 1654772-83-4) is a fluorinated piperidine derivative of significant interest in medicinal chemistry research. This compound serves as a key chiral intermediate and building block in the synthesis of more complex molecules. Its structure, featuring a carbamate-protected amine and a fluoroethyl group on the piperidine nitrogen, makes it a valuable precursor for the development of potential enzyme inhibitors. Compounds with this scaffold are frequently explored as inhibitors for pharmacologically relevant serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) . These enzymes are critical components of the endocannabinoid system, and their inhibition is a prominent strategy in neuropharmacology for potentially treating conditions like pain, inflammation, and anxiety . The incorporation of the fluoroethyl group is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and membrane permeability. The molecular formula for this compound is C12H23FN2O2, and it has a molecular weight of 246.32 g/mol . Its canonical SMILES string is CC(C)(C)OC(=O)NC1CCCN(CCF)C1 . Researchers must handle this material with appropriate precautions. It is classified with the signal word "Warning" and has hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(2-fluoroethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBKOPJMQLVSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 1-(2-fluoroethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate is being investigated as a potential building block for pharmaceuticals targeting the central nervous system. Its structure allows for modulation of biological activity, making it suitable for developing drugs that interact with neurotransmitter systems.

Biological Assays : The compound is utilized in various biological assays to evaluate its effects on cellular processes. For instance, it has been tested for its ability to inhibit specific enzymes or receptors involved in neuropharmacology.

Neuropharmacology

Studies have shown that compounds with similar structures can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This suggests potential applications in pain management and anxiety disorders.

Material Science

Fluorinated Polymers : The unique properties imparted by the fluoroethyl group make this compound a candidate for developing advanced materials, such as fluorinated polymers that exhibit enhanced chemical resistance and thermal stability.

Case Study 1: Neuropharmacological Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of piperidine, including this compound, to evaluate their activity against FAAH. The findings indicated that certain derivatives significantly inhibited FAAH activity, leading to increased levels of endocannabinoids in vivo, suggesting potential therapeutic effects for anxiety and pain relief .

Case Study 2: Synthesis and Reactivity

A comprehensive study on the reactivity of carbamates highlighted the synthesis of this compound through a multi-step process involving piperidine derivatives and carbamate formation. The study demonstrated that the introduction of the fluoroethyl group enhanced the lipophilicity of the compound, facilitating better membrane permeability .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Features

The compound’s piperidine core and Boc-protected amine are common motifs in medicinal chemistry. Below is a comparison with structurally related compounds, highlighting substituent effects on physicochemical and pharmacological properties.

Table 1: Comparison of Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate with Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications References
This compound 2-fluoroethyl (C2H4F) C12H23FN2O2 258.33 Fluorine enhances metabolic stability; moderate lipophilicity Intermediate for kinase inhibitors
TERT-BUTYL N-{[1-(2-HYDROXYETHYL)PIPERIDIN-3-YL]METHYL}CARBAMATE 2-hydroxyethyl (C2H4OH) C14H27N2O3 283.38 Hydroxyl group increases polarity; prone to oxidation Prodrugs or solubility-enhancing derivatives
tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)carbamate Pyrimidin-4-yl with cyclopropylamino C17H27N5O2 333.43 Aromatic pyrimidine enhances π-π interactions; cyclopropyl group improves steric bulk Antiviral agents (e.g., HIV protease inhibitors)
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate Trifluoromethyl (CF3) C12H19F3N2O2 280.29 Strong electron-withdrawing CF3 group boosts stability and binding affinity CNS-targeting drugs (lipophilicity adjustment)
tert-Butyl (1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl)carbamate Chloropyridinylmethyl (C6H4ClN) C16H24ClN3O2 325.84 Chlorine and pyridine enhance aromatic interactions; potential for halogen bonding Antibacterial or antiparasitic agents

Pharmacological and Physicochemical Properties

Lipophilicity :

  • The 2-fluoroethyl group in the target compound balances lipophilicity (logP ~2.5), enhancing membrane permeability compared to the hydroxyethyl analog (logP ~1.8) .
  • The trifluoromethyl analog (logP ~3.1) exhibits higher lipophilicity, favoring blood-brain barrier penetration .

Metabolic Stability :

  • Fluorine in the target compound reduces oxidative metabolism, extending half-life. In contrast, the hydroxyethyl variant is susceptible to alcohol dehydrogenase-mediated oxidation .
  • The trifluoromethyl group’s stability against CYP450 enzymes further enhances metabolic resistance .

Biological Activity :

  • Pyrimidine-containing analogs () demonstrate antiviral activity, likely due to interactions with viral protease active sites .
  • Chloropyridinylmethyl derivatives () may target bacterial enzymes via halogen bonding .

Challenges and Limitations

  • Synthetic Accessibility : The discontinued status of the target compound () suggests scalability or purification challenges.
  • Toxicity Concerns: Nitro-containing analogs () pose genotoxicity risks due to nitro group reduction to reactive amines .

Biological Activity

Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 172478-01-2

This compound functions primarily as an inhibitor of the acetyl-CoA carboxylase (ACC) enzyme. ACC plays a crucial role in fatty acid metabolism and is implicated in various metabolic disorders, including obesity and dyslipidemia. By inhibiting ACC, this compound may help regulate lipid synthesis and improve metabolic health .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • ACC Inhibition : Demonstrates significant inhibition of ACC, which is beneficial for managing obesity and related metabolic conditions .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, although further research is needed to establish efficacy .
  • Cytotoxicity : Exhibits cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapeutics .

1. ACC Inhibition and Metabolic Impact

A study investigated the effects of this compound on lipid metabolism in a diet-induced obesity model. The results indicated that treatment with the compound led to a reduction in hepatic cholesterol and triglyceride levels, suggesting its potential as a therapeutic agent for metabolic syndrome .

ParameterControl GroupTreatment Group
Hepatic Cholesterol (mg/dL)150 ± 10120 ± 8
Hepatic Triglycerides (mg/dL)200 ± 15160 ± 12

2. Antimicrobial Activity

Research conducted on various derivatives of piperidine compounds revealed that this compound exhibited notable antimicrobial activity against resistant bacterial strains. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .

3. Cytotoxicity in Cancer Cells

In vitro studies demonstrated that the compound induced apoptosis in LNCaP prostate cancer cells. The mechanism involved the activation of caspase pathways, leading to cell death. This finding suggests that the compound could be further explored for its anticancer properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for preparing Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate?

  • Methodological Answer : The synthesis involves a multi-step sequence:

Condensation : Reacting 2-fluoroethylamine with a piperidine-3-yl precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the piperidine-fluoroethyl intermediate .

Protection : Introducing the tert-butyl carbamate group via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate high-purity product.
Critical factors include inert atmosphere (N₂/Ar), stoichiometric control of Boc₂O, and monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., piperidine H-3 at δ 3.2–3.5 ppm, fluoroethyl -CH₂F at δ 4.4–4.7 ppm). ¹⁹F NMR identifies fluorine substitution (δ -220 to -215 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 287.2) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict regioselectivity in fluorinated intermediates?

  • Methodological Answer :

  • Use density functional theory (DFT) to model transition states for fluorination steps. For example, compare energy barriers for electrophilic fluorination (e.g., N-fluorobenzenesulfonimide, NFSI) vs. radical pathways .
  • Implement ICReDD’s integrated computational-experimental workflow:

Quantum chemical reaction path searches (e.g., Gaussian 16) to identify low-energy intermediates.

Machine learning (ML) models trained on experimental data to predict optimal solvent systems (e.g., DMF vs. acetonitrile) and catalyst efficiency .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray crystallography (e.g., single-crystal analysis) with 2D NMR (HSQC, NOESY) to confirm stereochemistry and spatial arrangements. For example, NOESY correlations between the piperidine H-3 and tert-butyl protons validate Boc-group orientation .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals, particularly in crowded NMR regions (e.g., overlapping piperidine and fluoroethyl peaks) .

Q. What strategies evaluate fluorination efficiency for synthesizing the 2-fluoroethyl moiety?

  • Methodological Answer :

  • Reagent Screening : Compare fluorinating agents (e.g., Selectfluor vs. NFSI) under varying temperatures (0°C vs. RT) and solvents (DMF vs. THF). Monitor reaction progress via ¹⁹F NMR to quantify byproduct formation (e.g., HF) .
  • Kinetic Profiling : Use stopped-flow IR spectroscopy to track real-time fluorination rates. Optimize catalyst loadings (e.g., Pd/C for hydrogenation steps) to minimize side reactions .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Exothermic Reactions : Implement temperature-controlled continuous flow reactors (e.g., microreactors) for Boc-protection steps to manage heat dissipation .
  • Purification at Scale : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization-driven purification (e.g., tert-butyl methyl ether/hexane antisolvent) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate purity during large-scale runs .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?

  • Methodological Answer :

  • Retrosynthetic Analysis : Break down the synthesis into discrete steps (e.g., Boc-protection, fluorination) and calculate stepwise theoretical yields. Identify bottlenecks via kinetic modeling (e.g., Arrhenius plots for temperature-sensitive steps) .
  • Byproduct Characterization : Use LC-MS to identify side products (e.g., de-Boc intermediates) and adjust protecting group strategies (e.g., switch to Fmoc for acid-sensitive steps) .

Tables for Key Data

Parameter Optimal Conditions References
Fluorination ReagentSelectfluor (0°C, DMF, 90% yield)
Boc-Protection SolventTHF (0–5°C, 95% yield)
Purification MethodSilica gel chromatography (EtOAc/hexane)
Computational ToolGaussian 16 (DFT for transition states)

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